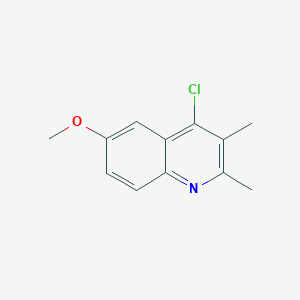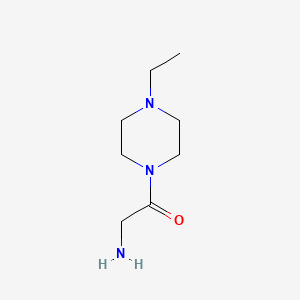![molecular formula C8H5NOS B12115388 Thieno[3,2-b]pyridine-5-carbaldehyde](/img/structure/B12115388.png)
Thieno[3,2-b]pyridine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-thioxopyridine-3-carbonitrile with appropriate aldehydes under basic conditions . Another approach includes the Gewald reaction, which involves the condensation of ketones with cyanoacetic acid derivatives and sulfur in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ high-throughput techniques and advanced catalysts to improve yield and efficiency. For instance, the use of high surface area or nanosized magnesium oxide as a catalyst in ethanol has been reported to enhance the synthesis of thieno[3,2-b]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Thieno[3,2-b]pyridine-5-carboxylic acid.
Reduction: Thieno[3,2-b]pyridine-5-methanol.
Substitution: Various substituted thieno[3,2-b]pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Thieno[3,2-b]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity . The presence of the heteroatoms in the ring system allows for hydrogen bonding and other interactions with the biological target, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another thieno-pyridine derivative with similar structural features but different biological activities.
Benzo[4,5]thieno[2,3-b]pyridine: A compound with an additional benzene ring, used in high triplet energy materials.
Thieno[2,3-c]pyridine: Known for its use in kinase inhibitors and drug discovery programs.
Uniqueness: Thieno[3,2-b]pyridine-5-carbaldehyde is unique due to its specific ring fusion pattern and the presence of an aldehyde functional group, which allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C8H5NOS |
|---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
thieno[3,2-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-5H |
InChI Key |
CUGUZHHUEHTIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane](/img/structure/B12115320.png)


![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)

![6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115337.png)
![2-(4-chlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12115341.png)


![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)
![Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)

![Dibenzo[b,d]thiophene-2,8-dicarboxylic acid](/img/structure/B12115389.png)
